

Application Notes and Protocols: Acetylation and Deacetylation of 7-Xylosyl-10-deacetyltaxol C

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Compound of Interest

Compound Name: 7-Xylosyl-10-deacetyltaxol C

Cat. No.: B1151663

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the chemical deacetylation and enzymatic acetylation of **7-Xylosyl-10-deacetyltaxol C** and its analogs. These methods are critical for the semi-synthesis of paclitaxel (Taxol®) and other taxane derivatives, offering pathways to enhance the utility of abundant natural taxane precursors.

Introduction

7-Xylosyl-10-deacetyltaxol C is a naturally occurring taxane found in various *Taxus* species. While not a direct precursor in the natural biosynthetic pathway to the anticancer drug paclitaxel, its structural similarity and relative abundance make it a valuable starting material for semi-synthetic production. The key transformations involve the removal of the C-13 side chain (deacylation) to yield important intermediates like 10-deacetylbaccatin III, or the acetylation of the C-10 hydroxyl group, a crucial step in converting 10-deacetyl taxanes to their more bioactive acetylated forms.

This document outlines both a chemical method for the deacylation of the side chain of 7-xylosyl-10-deacetyl taxols and an enzymatic approach for the acetylation of the related compound 7- β -xylosyl-10-deacetyltaxol, which serves as a model for the acetylation of **7-Xylosyl-10-deacetyltaxol C** at the C-10 position.

Data Presentation

The following tables summarize quantitative data from representative deacetylation and acetylation reactions of 7-xylosyl-10-deacetyltaxol analogs.

Table 1: Quantitative Data for Deacetylation of 7-Xylosyl-10-deacetyl taxols

Parameter	Value	Reference
Starting Material	Mixture of 7-xylosyl-10-deacetyl taxols	[1]
Reagent	Hydrazine hydrate or Hydroxylamine	[1]
Solvent	Ethanol or Methanol	[1]
Temperature	20-50 °C	[1]
Reaction Time	2-24 hours	[1]
Product	7-xylosyl-10-deacetyl baccatin III	[1]
Yield	Up to 30 mg from 100 mg starting material	[1]

Table 2: Quantitative Data for One-Pot Enzymatic Conversion of 7- β -Xylosyl-10-deacetyltaxol to Taxol (Involving Acetylation)

Parameter	Value	Reference
Starting Material	7- β -xylosyl-10-deacetyltaxol	[2]
Enzymes	β -xylosidase, DBAT G38R/F301V mutant	[2]
Acetyl Donor	Acetyl-CoA	[2][3]
Reaction Volume	50 mL	[2]
Reaction Time	15 hours	[2]
Product	Taxol	[2]
Yield	0.64 mg/mL	[2]

Experimental Protocols

Protocol for Chemical Deacylation of 7-Xylosyl-10-deacetyl taxols

This protocol describes the removal of the C-13 side chain from a mixture of 7-xylosyl-10-deacetyl taxols to produce 7-xylosyl-10-deacetylbaccatin III.[1]

Materials:

- Mixture of 7-xylosyl-10-deacetyl taxols
- Ethanol or Methanol
- Hydrazine hydrate or Hydroxylamine
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate
- Silica gel or Florisil for column chromatography

- Chloroform
- Methanol
- Reaction flask with stirrer
- Separatory funnel
- Rotary evaporator
- Chromatography column and accessories

Procedure:

- **Reaction Setup:** In a reaction flask, dissolve 100 mg of the mixture of 7-xylosyl-10-deacetyl taxols in 10 mL of ethanol.
- **Reagent Addition:** Add 1 mL of hydrazine hydrate to the solution with stirring.
- **Reaction:** Stir the reaction mixture at a temperature between 20-50 °C for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:**
 - Dilute the reaction mixture with water.
 - Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
 - Combine the organic phases and wash with brine.
 - Dry the ethyl acetate phase over anhydrous sodium sulfate.
 - Concentrate the solution in vacuo using a rotary evaporator to obtain the crude residue.
- **Purification:**
 - Purify the residue by column chromatography over silica gel.
 - Elute the column first with a mixture of chloroform and methanol (98:2).

- Subsequently, elute with a chloroform-methanol mixture of 95:5 to isolate the pure 7-xylosyl-10-deacetylbaccatin III.

Protocol for One-Pot Enzymatic Acetylation of 7- β -Xylosyl-10-deacetyltaxol

This protocol details the conversion of 7- β -xylosyl-10-deacetyltaxol to Taxol through a one-pot reaction involving enzymatic de-glycosylation followed by acetylation at the C-10 position.[2]

Materials:

- 7- β -xylosyl-10-deacetyltaxol
- β -xylosidase (e.g., from *Lentinula edodes*)
- 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) mutant (e.g., DBAT G38R/F301V)
- Acetyl-Coenzyme A (Acetyl-CoA)
- Reaction buffer (optimized for both enzymes, e.g., a phosphate buffer at a suitable pH)
- Reaction vessel with temperature control and stirring
- HPLC system for analysis and purification

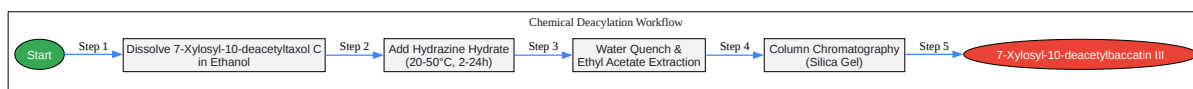
Procedure:

- Reaction Mixture Preparation: In a 50 mL reaction vessel, prepare a solution containing the reaction buffer.
- Substrate and Reagent Addition:
 - Add 7- β -xylosyl-10-deacetyltaxol to the reaction buffer.
 - Add the acetyl group donor, Acetyl-CoA.
- Enzyme Addition:

- Add a specific β -xylosidase to catalyze the removal of the xylosyl group, forming 10-deacetyltaxol.
- Add the improved DBAT mutant to catalyze the acetylation of the C-10 hydroxyl group of 10-deacetyltaxol to form Taxol.
- Incubation: Incubate the reaction mixture for 15 hours with appropriate stirring and temperature control, as determined by the optimal conditions for both enzymes.
- Reaction Monitoring and Product Analysis: Monitor the formation of Taxol over time using HPLC.
- Purification: Upon completion of the reaction, purify the Taxol product from the reaction mixture using preparative HPLC.

Visualizations

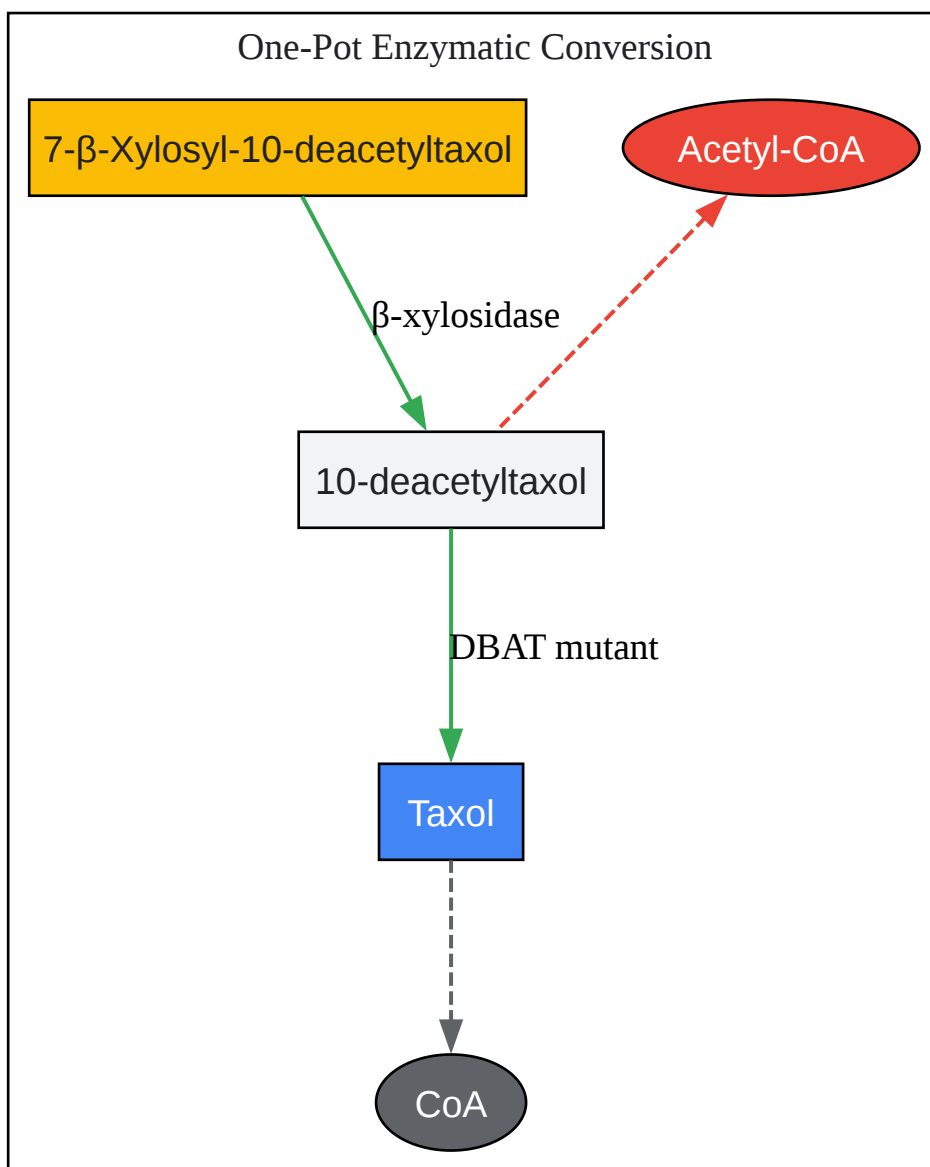
Workflow for Chemical Deacylation



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Caption: Chemical deacylation workflow.

One-Pot Enzymatic Conversion Pathway



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Caption: One-pot enzymatic conversion pathway.

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